3-Methoxyestriol 3-Methoxyestriol 3-Methoxyestriol is a steroid. It derives from a hydride of an estrane.
Brand Name: Vulcanchem
CAS No.: 1474-53-9
VCID: VC20925570
InChI: InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1
SMILES: CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC
Molecular Formula: C19H26O3
Molecular Weight: 302.4 g/mol

3-Methoxyestriol

CAS No.: 1474-53-9

Cat. No.: VC20925570

Molecular Formula: C19H26O3

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methoxyestriol - 1474-53-9

Specification

CAS No. 1474-53-9
Molecular Formula C19H26O3
Molecular Weight 302.4 g/mol
IUPAC Name (8R,9S,13S,14S,16R,17R)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-16,17-diol
Standard InChI InChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1
Standard InChI Key UHQGCIIQUZBJAE-QKDSSNGWSA-N
Isomeric SMILES C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=C3C=CC(=C4)OC
SMILES CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC
Canonical SMILES CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)OC
Melting Point 159.0 °C

Introduction

Chemical Identity and Structural Characteristics

3-Methoxyestriol, also known as estriol 3-methyl ether, is a modified form of estriol featuring a methoxy group at the 3-position of the steroid A-ring. This structural modification significantly alters the compound's biological activity and physicochemical properties compared to the parent molecule. The compound's chemical identity is well-established through various nomenclature systems and identifiers.

Nomenclature and Identification

3-Methoxyestriol is registered under CAS number 1474-53-9 and is known by multiple systematic and common names, including:

  • (16α,17β)-3-Methoxyestra-1,3,5(10)-triene-16,17-diol

  • 16α,17β-Estriol-3-methyl ether

  • 13β-Methyl-3-methoxygona-1,3,5(10)triene-16α,17β-diol

  • 3-Methoxyestriol
    This diversity in nomenclature reflects the compound's importance across different research domains and applications.

Molecular Properties

The chemical and physical properties of 3-Methoxyestriol are fundamental to understanding its behavior in biological systems and its potential applications in research and medicine.
Table 1: Chemical and Physical Properties of 3-Methoxyestriol

PropertyValue
Molecular FormulaC₁₉H₂₆O₃
Molecular Weight302.41 g/mol
SMILES NotationOC1CC2C3CCC4=CC(OC)=CC=C4C3CCC2(C)C1O
InChIInChI=1S/C19H26O3/c1-19-8-7-14-13-6-4-12(22-2)9-11(13)3-5-15(14)16(19)10-17(20)18(19)21/h4,6,9,14-18,20-21H,3,5,7-8,10H2,1-2H3/t14-,15-,16+,17-,18+,19+/m1/s1
InChI KeyUHQGCIIQUZBJAE-QKDSSNGWSA-N
AppearanceWhite to off-white crystalline solid
SolubilitySparingly soluble in water, soluble in organic solvents
The presence of the methoxy group at the C-3 position significantly alters the compound's polarity, lipophilicity, and receptor binding characteristics compared to estriol .

Synthesis and Metabolic Relationships

Synthetic Pathways

The synthesis of 3-Methoxyestriol typically involves the methylation of the 3-hydroxyl group of estriol. This modification is significant because it parallels natural metabolic processes where hydroxyl groups on steroid hormones are often methylated by enzymes such as catechol-O-methyltransferase (COMT).

Relationship to Estrogen Metabolism

3-Methoxyestriol exists within the broader context of estrogen metabolism, which includes various hydroxylated and methoxylated derivatives. In natural estrogen metabolism, estrogens are converted to catecholestrogens through hydroxylation, which can then be methylated to form methoxy derivatives. For example, 2-Methoxyestradiol is formed when 2-hydroxyestradiol is methylated by COMT, and this compound has demonstrated significant anticancer properties .
While 3-Methoxyestriol follows a similar pattern of modification, its specific role in the metabolic pathway and biological significance differs from other methoxylated estrogens. The methoxy group at the 3-position particularly influences receptor binding and tissue distribution patterns compared to estrogens with hydroxyl groups at this position .

CompoundMolecular FormulaStructural FeaturesKnown Biological Activities
3-MethoxyestriolC₁₉H₂₆O₃Methoxy group at C-3; hydroxyl groups at C-16α and C-17βAltered receptor binding; modified tissue distribution
2-MethoxyestradiolC₁₉H₂₆O₃Methoxy group at C-2; hydroxyl groups at C-3 and C-17βAnticancer; antiangiogenic; apoptotic activity against tumor cells
Estrone methyl etherC₁₉H₂₄O₂Methoxy group at C-3; ketone at C-17Synthetic precursor; used to synthesize mestranol
2-Methoxyestradiol has garnered significant attention for its potent anticancer properties. It exhibits antiangiogenic activity and apoptotic effects against rapidly growing tumor cells . While 3-Methoxyestriol has structural similarities, its biological profile differs, and research specifically targeting its anticancer potential is less extensive than for 2-Methoxyestradiol.

Research Applications and Findings

Imaging Applications

Research on radioiodinated estrogen derivatives suggests potential applications for methoxylated estrogens in imaging studies. For example, studies have shown that certain 3-O-methyl derivatives of iodinated estrogens show favorable tissue distribution for gamma imaging of estrogen-containing tissues . This suggests 3-Methoxyestriol or its derivatives might have applications in diagnostic imaging.

Future Research Directions

Structure-Activity Relationships

Comprehensive structure-activity relationship studies comparing 3-Methoxyestriol with other estrogen derivatives would help elucidate how the position of methoxylation influences biological activity. This could guide the development of more selective estrogen receptor modulators or compounds with targeted anticancer properties.

Metabolic Studies

Further research into the metabolism of 3-Methoxyestriol would enhance our understanding of its biological fate and potential secondary effects through metabolites. Studies on related compounds suggest complex metabolic pathways that may influence the compound's ultimate biological impact.

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